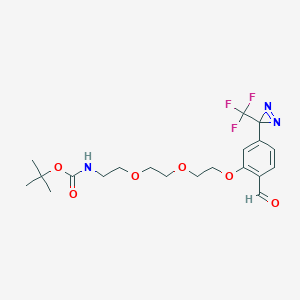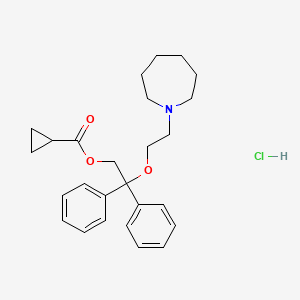
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a diphenylethyl group, and an azepane moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the diphenylethyl group, and the attachment of the azepane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropane derivatives, diphenylethyl compounds, and azepane-containing molecules. Examples include:
- 2-(2-(Piperidin-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate
- 2-(2-(Morpholin-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate
Uniqueness
What sets 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H34ClNO3 |
|---|---|
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
[2-[2-(azepan-1-yl)ethoxy]-2,2-diphenylethyl] cyclopropanecarboxylate;hydrochloride |
InChI |
InChI=1S/C26H33NO3.ClH/c28-25(22-15-16-22)29-21-26(23-11-5-3-6-12-23,24-13-7-4-8-14-24)30-20-19-27-17-9-1-2-10-18-27;/h3-8,11-14,22H,1-2,9-10,15-21H2;1H |
Clave InChI |
XPRLICAJUYYEBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCOC(COC(=O)C2CC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


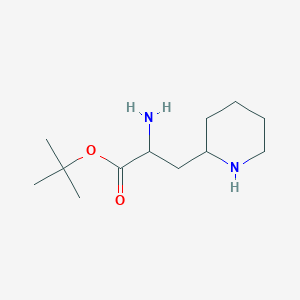
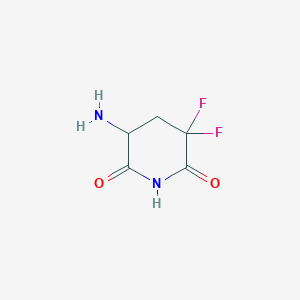
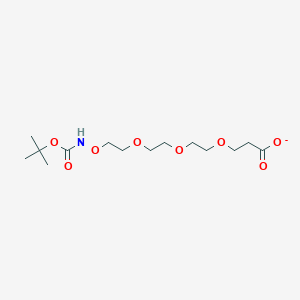
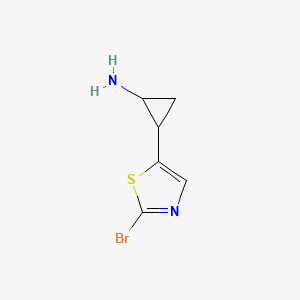


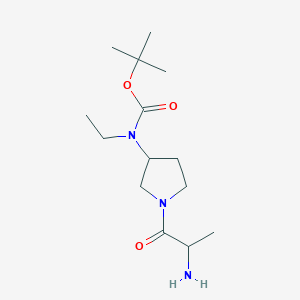
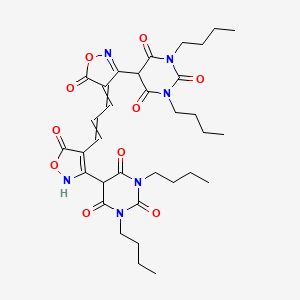
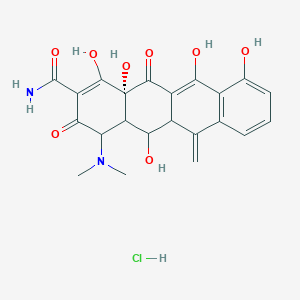
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
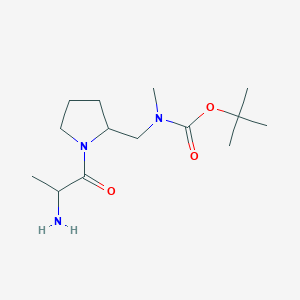
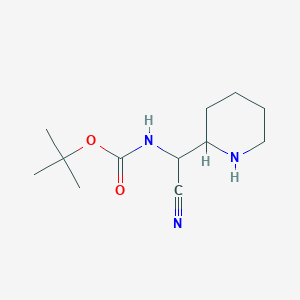
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
